3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone
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Overview
Description
3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone: is an organic compound that features a phenyl ring substituted with two methyl groups and a thiomethyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzene and 4’-thiomethylpropiophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways or metabolic processes within cells.
Comparison with Similar Compounds
3-(2,4-Dimethylphenyl)-4’-methylpropiophenone: Similar structure but with a methyl group instead of a thiomethyl group.
3-(2,4-Dimethylphenyl)-4’-ethylpropiophenone: Similar structure with an ethyl group instead of a thiomethyl group.
Uniqueness: 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-4-5-15(14(2)12-13)8-11-18(19)16-6-9-17(20-3)10-7-16/h4-7,9-10,12H,8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKCAAWGLSZANN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644677 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-82-3 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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